molecular formula C14H14N2O2 B5691895 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one

Katalognummer B5691895
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: ADCVCIBUBAEFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in cell growth, differentiation, and survival.

Wirkmechanismus

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK, thereby preventing the phosphorylation and activation of STAT. This leads to the inhibition of downstream signaling pathways, including the activation of cell growth and survival genes.
Biochemical and Physiological Effects:
3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one inhibits cell growth and induces apoptosis. In autoimmune disorders, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one suppresses the immune response by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one reduces inflammation by inhibiting the activation of inflammatory cells and the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its potency and specificity for the JAK/STAT pathway, its ability to inhibit multiple JAK isoforms, and its low toxicity. However, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one also has some limitations, including its poor solubility in water and its potential off-target effects.

Zukünftige Richtungen

There are several future directions for research on 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective JAK inhibitors. Another area of research is the identification of biomarkers that can predict the response to 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one treatment in cancer patients. Additionally, there is a need for further research on the potential use of 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one in combination with other drugs for the treatment of cancer and autoimmune disorders.

Synthesemethoden

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with cyclohexanone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of sodium hydride and 1,2-dichloroethane. The final product is purified by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has also been shown to suppress the immune response in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation in various disease models, including sepsis and acute lung injury.

Eigenschaften

IUPAC Name

3-(2-nitrosocyclohexen-1-yl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14-13(9-5-1-3-7-11(9)15-14)10-6-2-4-8-12(10)16-18/h1,3,5,7,15,17H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCVCIBUBAEFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C2=C(NC3=CC=CC=C32)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1Z,2E)-2-(Hydroxyimino)cyclohexylidene]-2,3-dihydro-1H-indol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.